4-Oxononanoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Oxononanoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxynonanoic acid. This oxidation can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield this compound .

Another method involves the ozonolysis of oleic acid. In this process, oleic acid is treated with ozone, leading to the formation of this compound as one of the products . The reaction conditions typically involve low temperatures and the presence of a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the final product. Continuous flow reactors and advanced catalytic systems may be employed to optimize the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

4-Oxononanoic acid undergoes oxidation primarily at its ketone group under strong oxidizing conditions. Key pathways include:

Mechanistic Insight :

- Ozonolysis of unsaturated precursors (e.g., oleic acid) generates this compound as a terminal product via Criegee intermediate fragmentation .

- Atmospheric oxidation produces peroxidic secondary ozonides, enhancing particle hydrophilicity .

Reduction Reactions

The ketone group is reduced to a hydroxyl group, yielding 4-hydroxynonanoic acid:

Key Findings :

- Saccharomyces cerevisiae reduces this compound enantioselectively to (R)-γ-nonalactone, a key aroma compound in wines .

- Detection thresholds: (R)-form = 66 µg/L; (S)-form = 35 µg/L .

Substitution Reactions

The carbonyl group participates in nucleophilic substitutions, forming derivatives:

Mechanistic Details :

- Lysine adducts form via Schiff base intermediates, implicated in oxidative stress signaling .

- Esterification with methanol produces volatile derivatives for GC-MS analysis.

Biochemical Pathways

This compound is a lipid peroxidation marker with roles in:

- Inflammation : Activates phospholipase A₂, releasing arachidonic acid for eicosanoid synthesis.

- Oxidative Stress : Covalent modification of LDL proteins accelerates atherogenesis .

Comparative Reactivity with Analogues

Industrial and Environmental Relevance

Aplicaciones Científicas De Investigación

Chemical Synthesis

Precursor in Organic Reactions

4-Oxononanoic acid serves as a crucial precursor in the synthesis of various organic compounds. Its chemical structure allows it to participate in reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for producing derivatives used in pharmaceuticals and specialty chemicals.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Oxidation of 4-Hydroxynonanoic Acid : Using agents like potassium permanganate or chromium trioxide under controlled conditions.

- Ozonolysis of Oleic Acid : This method involves treating oleic acid with ozone to yield this compound as a byproduct.

Biological Research

Role in Lipid Peroxidation

Research indicates that this compound is a product of lipid peroxidation, particularly from ω-6 polyunsaturated fatty acids. Its interaction with biological molecules leads to the formation of N-(4-oxononanoyl)lysine (ONL), which has implications in oxidative stress and related diseases. Studies have shown that ONL can be formed during the oxidative modification of proteins, suggesting a role in pathogenesis associated with conditions like atherosclerosis .

Immunological Studies

In immunology, this compound has been used to develop monoclonal antibodies targeting ONL. This application highlights its potential role in understanding autoimmune responses and disease mechanisms related to oxidative damage .

Medical Applications

Therapeutic Potential

Ongoing research explores the therapeutic applications of this compound in managing inflammation and oxidative stress-related disorders. Its ability to modify protein structures through lipid peroxidation may provide insights into developing treatments for diseases characterized by oxidative damage .

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is utilized as an intermediate in the synthesis of fragrances and flavors. Its unique chemical properties allow it to be transformed into various aromatic compounds that enhance product formulations.

Case Study 1: Wine Aroma Development

Research has identified this compound as a precursor to γ-nonalactone, a compound contributing to the "dried/cooked fruits" aroma in wines. During fermentation, Saccharomyces cerevisiae biotransforms this keto acid into γ-nonalactone, influencing the sensory profile of wines such as Merlot and Cabernet Sauvignon .

Case Study 2: Lipid Peroxidation and Platelet Aggregation

A study demonstrated that 9-oxononanoic acid (a related compound) stimulates phospholipase A2 activity, initiating the arachidonate cascade and leading to platelet aggregation. This finding suggests that lipid peroxidation products like 9-oxononanoic acid may play roles in thrombus formation and cardiovascular diseases .

Data Table: Comparison with Similar Compounds

| Compound Name | Structure | Applications |

|---|---|---|

| This compound | C9H16O3 | Precursor for organic synthesis |

| 4-Oxoheptanoic Acid | C7H12O3 | Shorter-chain analog with similar reactivity |

| 4-Oxooctanoic Acid | C8H14O3 | Used in flavoring agents |

| 4-Oxodecanoic Acid | C10H18O3 | Longer-chain analog with increased hydrophobicity |

Mecanismo De Acción

The mechanism of action of 4-oxononanoic acid involves its reactivity with biological molecules. It can form adducts with proteins and DNA through its carbonyl group, leading to potential modifications and functional changes. In particular, it has been shown to react with lysine residues in proteins, forming 4-oxononanoyl-lysine adducts . These adducts can influence cellular processes and contribute to inflammation and oxidative stress.

Comparación Con Compuestos Similares

4-Oxononanoic acid can be compared with other similar compounds, such as:

4-Oxoheptanoic acid: A shorter-chain analog with similar reactivity but different physical properties.

4-Oxooctanoic acid: Another analog with one less carbon atom, affecting its solubility and reactivity.

4-Oxodecanoic acid: A longer-chain analog with increased hydrophobicity and different applications.

Actividad Biológica

4-Oxononanoic acid, also known as 4-oxononanoate, is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its biological activities and potential implications in health and disease. This article provides a comprehensive overview of the biological activity of this compound, including its role in lipid peroxidation, interactions with proteins, and its implications in various pathological conditions.

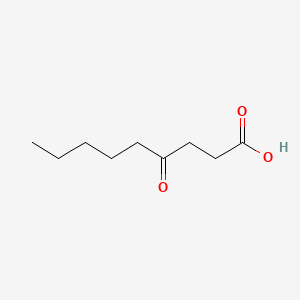

This compound is a derivative of nonanoic acid, characterized by the presence of a keto group at the fourth carbon position. Its structure can be represented as follows:

This molecular structure allows it to participate in various biochemical reactions, particularly those involving lipid metabolism and oxidative stress.

Lipid Peroxidation

One of the primary biological activities of this compound arises from its role as a product of lipid peroxidation. Lipid peroxidation is a process where free radicals attack lipids containing carbon-carbon double bonds, leading to cell membrane damage. This compound is formed during this process and can modify proteins through covalent bonding with amino acid residues, particularly lysine. This modification can lead to the formation of adducts that may play a role in various diseases associated with oxidative stress, such as atherosclerosis and neurodegenerative disorders .

Protein Interactions

Research has shown that this compound can covalently react with proteins to form stable adducts. For instance, it has been demonstrated that this compound generates Nϵ-(4-oxononanoyl)lysine (ONL) adducts when reacting with lysine residues on proteins. The formation of these adducts has been linked to oxidative modifications occurring in low-density lipoproteins (LDL), which are critical in the pathogenesis of cardiovascular diseases .

Case Studies

- Atherosclerosis : A study highlighted that ONL adducts were detected in athero-prone regions of apoE-deficient mice, suggesting that lipid peroxidation products like this compound contribute to the progression of atherosclerosis through oxidative modifications of LDL .

- Neurodegenerative Diseases : The accumulation of lipid peroxidation products, including this compound, has been implicated in neurodegenerative diseases such as Alzheimer's disease. The protein modifications resulting from these compounds may disrupt normal cellular functions and promote neuroinflammation .

Quantitative Analysis

The concentration of this compound in biological samples can vary widely. In grape must samples, for example, concentrations ranged from several micrograms per liter to over 60 micrograms per liter . This variability highlights the importance of context when assessing its biological effects.

Research Findings

Recent studies have focused on understanding the mechanisms by which this compound exerts its effects:

- Oxidative Stress : The compound is associated with increased levels of reactive oxygen species (ROS) in cells, which can lead to cellular damage if not adequately neutralized by antioxidants .

- Biotransformation : Investigations into the metabolic pathways involving this compound suggest it may serve as a precursor for other biologically active compounds such as γ-nonalactone, indicating its potential role in flavor chemistry and food science .

Summary Table of Biological Activities

| Activity | Description | Implications |

|---|---|---|

| Lipid Peroxidation | Formation during oxidative stress; modifies lipids | Contributes to disease progression (e.g., atherosclerosis) |

| Protein Modification | Covalently binds to lysine residues; forms ONL adducts | Implicated in various pathologies |

| Reactive Oxygen Species (ROS) | Increases ROS levels leading to oxidative damage | Associated with aging and chronic diseases |

| Biotransformation | Serves as a precursor for other compounds like γ-nonalactone | Relevant in food chemistry and sensory science |

Propiedades

IUPAC Name |

4-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-3-4-5-8(10)6-7-9(11)12/h2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDIIROHTWNJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209445 | |

| Record name | 4-Oxopelargonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6064-52-4 | |

| Record name | 4-Oxopelargonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxopelargonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6064-52-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-OXONONANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P2N5565DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the connection between 4-oxononanoic acid and the aroma of wine?

A1: Research suggests that this compound is a precursor to γ-nonalactone, a compound known to contribute to the desirable "dried/cooked fruits" aroma found in some wines. [] This keto acid has been identified in both Merlot and Cabernet Sauvignon grape musts. [] During alcoholic fermentation, Saccharomyces cerevisiae can biotransform this compound into γ-nonalactone. [] Interestingly, this biotransformation is enantioselective, favoring the production of the (R)-enantiomer of γ-nonalactone. [] This is significant because the (R)- and (S)-enantiomers have different sensory profiles and detection thresholds, influencing the overall aroma of the wine. []

Q2: Has this compound been found in other plants besides grapes?

A2: Yes, this compound was first discovered in the roots of the kava plant (Piper methysticum). [] This plant is traditionally used to prepare a beverage known for its sedative effects. [] The volatile acids present in kava, including this compound, are thought to be responsible for the characteristic aroma of kava extracts. [] This finding suggests that this compound and its related metabolic pathways might play a role in the aroma profiles of various plant species.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.